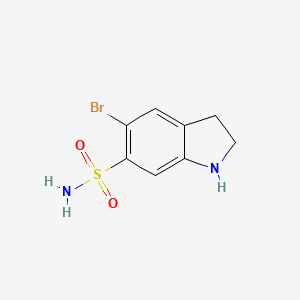

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound with the molecular formula C8H9BrN2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

作用機序

Target of Action

The primary target of 5-Bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .

Mode of Action

5-Bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is essential for the enzyme’s activity . This interaction inhibits the function of DapE, thereby disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The inhibition of DapE affects the diaminopimelate (DAP) pathway , which is vital for both lysine biosynthesis and peptidoglycan formation in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth and proliferation .

Result of Action

The inhibition of DapE by 5-Bromoindoline-6-sulfonamide results in the disruption of bacterial cell wall synthesis . This leads to the inhibition of bacterial growth and proliferation, making this compound a potential candidate for antibiotic development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromoindoline-6-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide typically involves the bromination of indole derivatives. One common method involves dissolving N-formylindoline in dichloromethane and adding dibromohydantoin at low temperatures (-10 to 0°C). The reaction mixture is then washed with sodium bisulfite solution, followed by water, and the product is crystallized and dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Dibromohydantoin: Used for bromination reactions.

Sodium bisulfite: Used for washing the reaction mixture.

Dichloromethane: Used as a solvent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .

科学的研究の応用

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of dyes and other industrial chemicals

類似化合物との比較

Similar Compounds

Some similar compounds to 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide include:

- 5-bromoindole

- 2,3-dihydro-1H-indole-6-sulfonamide

- 5-bromo-2,3-dihydro-1H-indole

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a sulfonamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

5-Bromo-2,3-dihydro-1H-indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that contributes to its biological efficacy. The presence of a bromine atom at the 5-position and a sulfonamide group enhances its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Target Enzyme : The compound primarily inhibits the enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) , which is crucial for bacterial cell wall synthesis. This inhibition disrupts the diaminopimelate (DAP) pathway, leading to impaired bacterial growth and survival.

- Binding Mechanism : It binds to the active site of DapE through a zinc-binding group (ZBG), which is essential for the enzyme’s catalytic activity.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been evaluated against various viral strains, showing potential in inhibiting viral replication. For instance, studies have demonstrated its effectiveness against SARS-CoV-2 in vitro, with varying inhibition rates depending on the concentration used .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : It has shown cytotoxic effects against multiple cancer cell lines, including HeLa and A549. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation .

- IC50 Values : In one study, this compound exhibited an IC50 value of approximately 10 µM against HeLa cells, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been well-documented:

- Inhibition of Bacterial Growth : It demonstrates strong inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL depending on the bacterial strain tested.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

特性

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLIZSUBDJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。